

An In-Depth Technical Guide to Thiol-PEG2-acid: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Thiol-PEG2-acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **Thiol-PEG2-acid**, a versatile heterobifunctional linker. Its unique structure, possessing both a terminal thiol and a carboxylic acid group connected by a short polyethylene glycol (PEG) spacer, makes it a valuable tool in bioconjugation, drug delivery, and surface modification applications.

Core Chemical Properties

Thiol-PEG2-acid, systematically named 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a well-characterized molecule with the chemical formula $C_7H_{14}O_4S$.^[1] Its structure combines the hydrophilicity of a diethylene glycol spacer with the reactive handles of a thiol and a carboxylic acid. This unique combination of features allows for its use in a wide array of biochemical applications.

Physicochemical Data

A summary of the key physicochemical properties of **Thiol-PEG2-acid** is presented in Table 1. This data is essential for researchers in designing experiments, preparing solutions, and understanding the molecule's behavior in various environments.

Property	Value	Source
IUPAC Name	3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid	[1]
Synonyms	SH-PEG2-COOH, HS-PEG2-Acid	[2]
CAS Number	1379649-73-6	[3]
Molecular Formula	C ₇ H ₁₄ O ₄ S	[1]
Molecular Weight	194.25 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	Typically >90% or >95%	
Solubility	Soluble in aqueous media and most organic solvents	
Storage	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.	

Acidity and Reactivity (pKa Values)

The reactivity of the thiol and carboxylic acid groups is highly dependent on their protonation state, which is governed by their respective pKa values. While experimentally determined pKa values for **Thiol-PEG2-acid** are not readily available in the literature, theoretical predictions and data from structurally similar molecules can provide valuable estimates.

- **Thiol Group (R-SH):** The pKa of a primary thiol is typically in the range of 8 to 10. At pH values below its pKa, the thiol group will be predominantly in its protonated, less nucleophilic form (R-SH). At pH values above its pKa, it will exist as the more nucleophilic thiolate anion (R-S⁻), which is the reactive species in many conjugation reactions.
- **Carboxylic Acid Group (R-COOH):** The pKa of a short-chain carboxylic acid is generally in the range of 4 to 5. Below this pH, the carboxylic acid will be protonated (R-COOH). Above

this pH, it will be deprotonated to the carboxylate anion ($R-COO^-$). The carboxylate form is typically activated for coupling reactions.

Reactivity and Common Applications

The dual functionality of **Thiol-PEG2-acid** allows for a variety of conjugation strategies, making it a valuable linker in the development of complex biomolecules and materials.

Thiol-Specific Chemistry

The terminal thiol group offers a versatile handle for several key reactions:

- **Thiol-Maleimide Michael Addition:** The thiol group reacts specifically with maleimides at a pH range of 6.5-7.5 to form a stable thioether bond. This is a widely used method for conjugating **Thiol-PEG2-acid** to proteins, peptides, or other molecules containing a maleimide group.
- **Surface Modification of Noble Metals:** Thiols have a strong affinity for gold, silver, and other noble metal surfaces, forming stable self-assembled monolayers (SAMs). This property is extensively used for the functionalization of nanoparticles and biosensors.
- **Other Thiol-Reactive Chemistries:** The thiol group can also react with other electrophiles such as vinyl sulfones and pyridyl disulfides.

Carboxylic Acid Chemistry

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a cornerstone of many bioconjugation strategies.

- **EDC/NHS Coupling:** The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester that readily reacts with primary amines at a pH of 7.2-8.5.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Thiol-PEG2-acid**. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for EDC/NHS Coupling of Thiol-PEG2-acid to an Amine-Containing Molecule

This protocol describes the steps to conjugate the carboxylic acid group of **Thiol-PEG2-acid** to a molecule containing a primary amine.

Materials:

- **Thiol-PEG2-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
- Desalting column (e.g., Sephadex G-25) for purification

Procedure:

- Dissolve Reactants:
 - Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration.
 - Dissolve **Thiol-PEG2-acid** in the Activation Buffer. A 10- to 50-fold molar excess of the PEG linker over the amine-containing molecule is a good starting point for optimization.
- Activate Carboxylic Acid:
 - Add a 1.5- to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the **Thiol-PEG2-acid**.

- Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation:
 - Immediately add the activated **Thiol-PEG2-acid** solution to the solution of the amine-containing molecule.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove the excess unreacted **Thiol-PEG2-acid** and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS).
 - Monitor the elution profile by measuring the absorbance at 280 nm (for proteins) to collect the fractions containing the purified conjugate.

Protocol for Conjugation of Thiol-PEG2-acid to a Maleimide-Activated Molecule

This protocol details the conjugation of the thiol group of **Thiol-PEG2-acid** to a maleimide-functionalized molecule.

Materials:

- **Thiol-PEG2-acid**
- Maleimide-activated molecule

- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
- Degassing equipment (e.g., vacuum pump or nitrogen/argon gas)
- Purification system (e.g., HPLC, FPLC)

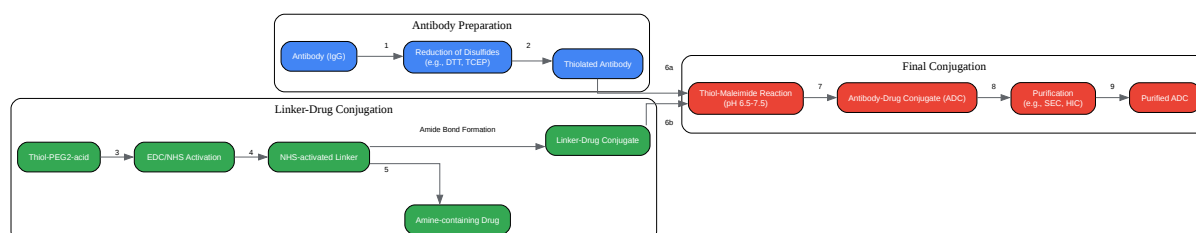
Procedure:

- Prepare Reactants:
 - Dissolve the maleimide-activated molecule in the Conjugation Buffer.
 - Dissolve **Thiol-PEG2-acid** in the Conjugation Buffer. A 1.5- to 5-fold molar excess of the thiol-containing linker is a common starting point.
 - Degas both solutions by bubbling with nitrogen or argon for 5-10 minutes to prevent oxidation of the thiol group.
- Conjugation:
 - Add the **Thiol-PEG2-acid** solution to the maleimide-activated molecule solution.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).
- Purification:
 - The resulting conjugate can be purified by size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials. The choice of method will depend on the properties of the conjugate.

Mandatory Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using **Thiol-PEG2-acid** as a linker.

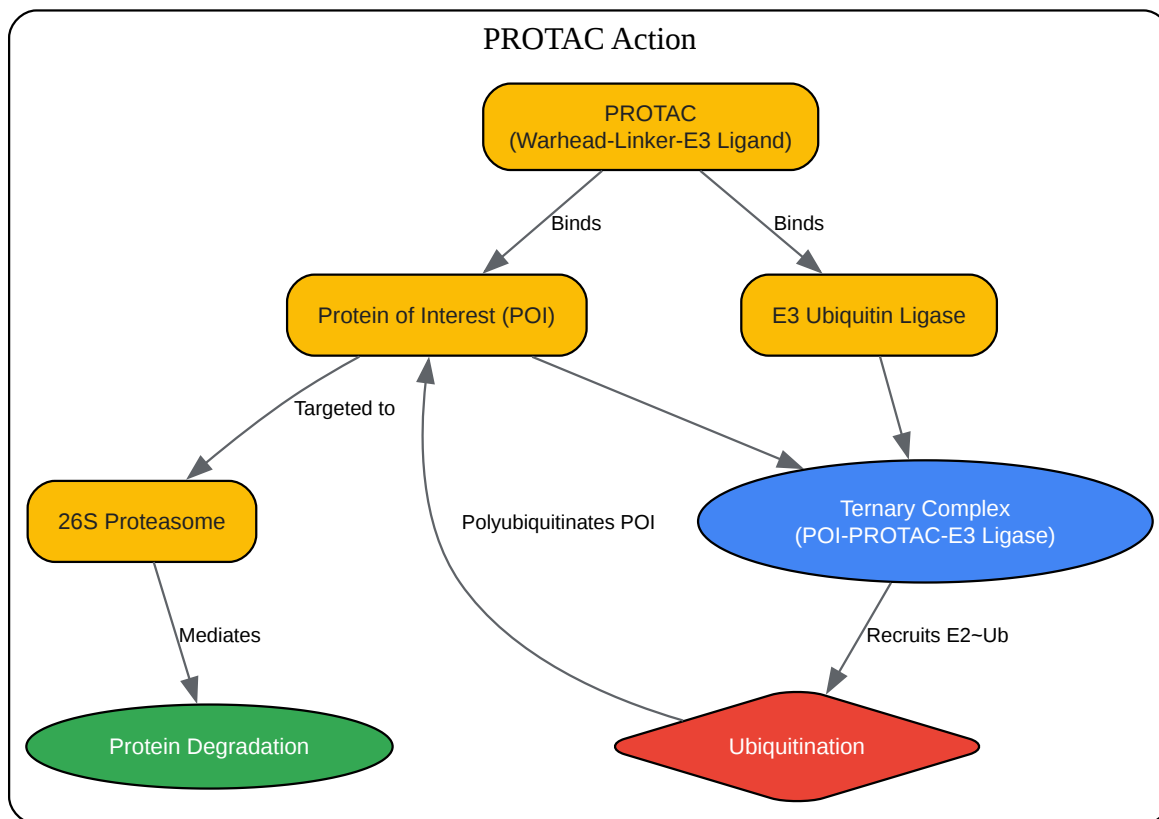


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Caption: Workflow for the synthesis of an ADC using **Thiol-PEG2-acid**.

Signaling Pathway for PROTAC-Mediated Protein Degradation

Thiol-PEG2-acid is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: General signaling pathway of PROTAC-mediated protein degradation.

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